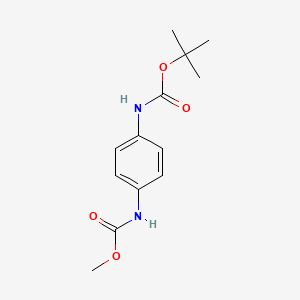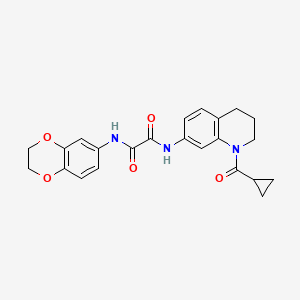![molecular formula C12H6BrFN2O B2549671 2-(3-ブロモ-4-フルオロフェニル)-[1,3]オキサゾロ[4,5-b]ピリジン CAS No. 1536142-91-2](/img/structure/B2549671.png)
2-(3-ブロモ-4-フルオロフェニル)-[1,3]オキサゾロ[4,5-b]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of oxazole and pyridine. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential for various chemical transformations.
科学的研究の応用
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Researchers use this compound to study the structure-activity relationships of oxazole and pyridine derivatives, helping to design more potent and selective drugs.
Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and identify molecular targets.
Industrial Applications:
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds have been found to impact a variety of biological pathways, suggesting that 2-(3-bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine may also influence multiple biochemical pathways and their downstream effects .
Result of Action
Similar compounds have demonstrated a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine . These factors could include temperature, pH, and the presence of other substances in the environment.
準備方法
The synthesis of 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and fluorinated aniline derivatives.
Cyclization: The aniline derivative undergoes cyclization with a suitable carboxylic acid or its derivative to form the oxazole ring.
Formation of Pyridine Ring: The oxazole intermediate is then subjected to conditions that facilitate the formation of the pyridine ring, often involving cyclization reactions with aldehydes or ketones.
Reaction Conditions: Typical reaction conditions include the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to drive the cyclization reactions to completion.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with potential biological activities.
類似化合物との比較
2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-Phenyl-[1,3]oxazolo[4,5-b]pyridine: Lacks the bromine and fluorine substituents, which may result in different reactivity and biological activity.
2-(3-Chloro-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine: Substitution of bromine with chlorine can alter the compound’s chemical properties and biological effects.
2-(3-Bromo-4-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine: The presence of a methyl group instead of fluorine can impact the compound’s reactivity and interactions with biological targets.
The uniqueness of 2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-8-6-7(3-4-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSCEIJWMSRGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)
![3-(3-Fluorophenyl)-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2549591.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)




![2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione](/img/structure/B2549600.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)

![2-(2-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2549604.png)
![Ethyl 5-({[(4-chlorophenyl)sulfonyl]anilino}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2549605.png)
![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2549611.png)
